molecular formula C21H17FN4O2S B2752530 5-Benzylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872854-57-4

5-Benzylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2752530
M. Wt: 408.45
InChI Key: WBHHTDGTCQPEPZ-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidines are a class of heterocyclic compounds that have been studied for their potential biological activities . They are known to exhibit a range of pharmacological effects including antibacterial, antifungal, and antiproliferative activities .


Synthesis Analysis

The synthesis of these types of compounds often involves the reaction of certain starting materials, such as 5-acetyl-4-aminopyrimidines, with carboxylic anhydrides or acid chlorides . The synthetic approaches provide an innovative molecular framework for the design of new active heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidines involves a bicyclic [6 + 6] system with two nitrogen atoms at positions 1 and 3 of the six-membered ring . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in their chemical properties .


Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and can involve various mechanisms. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Interaction with DNA Structures

Research has explored the interactions of sulfonyl 5-fluorouracil derivatives, which share structural similarities with the compound , with double-stranded and G-quadruplex DNA. These studies provide insights into the potential anticancer activities of these compounds by showing increased binding affinity to G-quadruplex DNA, a structure associated with cancer-related gene regulation (Q. Hu et al., 2012).

Synthesis and Structural Analysis

The synthesis and structural analysis of similar pyrimidine derivatives have been extensively studied. For instance, research on isomeric pyrazolo[3,4-d]pyrimidine-based molecules and their crystal structures reveals insights into molecular dimerization and interactions, which are crucial for understanding the chemical properties and potential biological applications of these compounds (K. Avasthi et al., 2002).

Biological Activity

Several studies have focused on the biological activities of pyrimidine derivatives, including their potential as antitumor agents. The design and synthesis of sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard aim to obtain compounds with potent antitumor activities and low toxicity (Z. Huang et al., 2001). Additionally, novel synthetic routes for functionalized 1H-pyrimidines have been developed, further expanding the scope of pyrimidine chemistry in therapeutic drug development (B. Altural et al., 1989).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of pyrimidine derivatives for their larvicidal, antimicrobial, and antifungal activities highlight the potential of these compounds in addressing various infectious diseases. Compounds demonstrating significant activity against third instar larvae and various microbial strains indicate the broad-spectrum utility of pyrimidine derivatives in developing new antimicrobial and antifungal agents (S. Gorle et al., 2016).

Future Directions

The future directions in the study of these compounds could involve the development of new synthetic methods, the exploration of their biological activities, and the design of new compounds with enhanced activities and reduced toxicity .

properties

IUPAC Name

5-benzylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c1-25-18-16(20(27)26(2)21(25)28)19(29-12-13-7-4-3-5-8-13)24-17(23-18)14-9-6-10-15(22)11-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHHTDGTCQPEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

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